molecular formula C4H9IO B2402607 1-Iodo-2-methoxypropane CAS No. 123692-02-4

1-Iodo-2-methoxypropane

Cat. No.: B2402607
CAS No.: 123692-02-4
M. Wt: 200.019
InChI Key: FIUGHGUTAZLFGL-UHFFFAOYSA-N
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Description

1-Iodo-2-methoxypropane (CAS 123692-02-4) is an organic compound with the molecular formula C4H9IO and a molecular weight of 200.02 g/mol . This iodoether is recognized in research as a versatile alkylating agent and a key synthetic intermediate. Its structure, featuring both an iodo and a methoxy functional group on a short propane chain, makes it a valuable building block for introducing the 1-iodo-2-methoxypropyl moiety into more complex molecules . Researchers utilize this compound in various synthetic pathways, including the development of pharmaceuticals, agrochemicals, and other fine chemicals . Its mechanism of action typically involves nucleophilic substitution reactions, where the iodine atom acts as a good leaving group, facilitating the alkylation of nucleophiles such as carbons, oxygens, nitrogens, and sulfurs. The compound is exclusively for professional laboratory research and development purposes. This product is labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper handling procedures in a well-ventilated laboratory and secure storage in a cool, dry place are strongly recommended.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-iodo-2-methoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9IO/c1-4(3-5)6-2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIUGHGUTAZLFGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CI)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Iodo 2 Methoxypropane and Analogous Structures

Electrophilic Halofunctionalization Approaches

Electrophilic halofunctionalization is a powerful strategy for the concurrent introduction of a halogen and another functional group across a double bond. This approach is widely utilized for the synthesis of 1-iodo-2-methoxypropane from propylene (B89431).

Vicinal Iodo-alkoxylation of Unsaturated Systems

The direct addition of an iodine atom and an alkoxy group to an alkene is a primary method for synthesizing β-iodo-ethers. This transformation can be achieved through various activation methods for the iodine source.

A green and efficient method for the synthesis of vicinal iodo-alkoxy alkanes involves the reaction of alkenes with elemental iodine activated by aqueous hydrogen peroxide. researchgate.net This reaction proceeds in the presence of an alcohol, such as methanol (B129727), which acts as the external nucleophile. researchgate.net A key advantage of this method is that it does not require an acid catalyst and utilizes only a slight excess of hydrogen peroxide and a substoichiometric amount of iodine, making it an environmentally sustainable process. researchgate.net For the synthesis of this compound, propylene gas would be bubbled through a solution containing iodine, hydrogen peroxide, and methanol. The reaction is believed to proceed through the formation of a reactive iodine species, potentially hypoiodous acid (HOI) generated in situ from the oxidation of iodine by hydrogen peroxide, which then reacts with the alkene. researchgate.netrsc.org

The general reaction is as follows:

CH3-CH=CH2 + I2 + H2O2 + CH3OH → CH3-CH(OCH3)-CH2I + H2O + HI

This method offers high yields for the resulting β-iodoether products. researchgate.net

Various oxidants can be employed to mediate the iodofunctionalization of olefins. N-Iodosuccinimide (NIS) is a widely used reagent for electrophilic iodination. organic-chemistry.orgwikipedia.orgiofina.com In the presence of an alcohol like methanol, NIS reacts with an alkene to form the corresponding β-iodo-ether. nih.gov This reaction is typically carried out under mild conditions. organic-chemistry.org For the synthesis of this compound, propylene would be reacted with NIS in methanol. The succinimide (B58015) byproduct can be easily removed, simplifying the purification process.

Another approach involves the use of inorganic oxidants like iodine pentoxide (I2O5) to facilitate the "umpolung" (polarity reversal) of iodide. consensus.appfigshare.com This environmentally friendly protocol allows for the iodofunctionalization of olefins without the generation of organic byproducts. consensus.appfigshare.com

The following table summarizes the key reagents and conditions for these methods:

Method Iodine Source Activator/Oxidant Nucleophile Key Advantages
Peroxide-ActivatedI₂H₂O₂MethanolEnvironmentally friendly, no acid catalyst required. researchgate.net
NIS-MediatedN-Iodosuccinimide (NIS)-MethanolMild reaction conditions, easy purification. organic-chemistry.org
Inorganic OxidantIodide (I⁻)I₂O₅MethanolNo organic byproducts, green solvent can be used. consensus.appfigshare.com

Strategies for Halogen Exchange in Alkyl Halides

The Finkelstein reaction is a classic and effective method for the synthesis of alkyl iodides from other alkyl halides, typically chlorides or bromides. byjus.comthefactfactor.comdoubtnut.comwikipedia.org This SN2 reaction involves treating an alkyl chloride or bromide with a solution of sodium iodide in a solvent where sodium iodide is soluble, but the resulting sodium chloride or bromide is not, such as dry acetone. thefactfactor.comwikipedia.org This precipitation of the byproduct salt drives the equilibrium towards the formation of the alkyl iodide. wikipedia.org

To synthesize this compound via this method, one would first need to prepare 1-chloro-2-methoxypropane (B1656727) or 1-bromo-2-methoxypropane. For example, 1-chloro-2-methoxypropane can be synthesized from the reaction of propylene with chlorine in methanol. Subsequently, this chloro-ether can be converted to this compound by the Finkelstein reaction:

CH3-CH(OCH3)-CH2Cl + NaI → CH3-CH(OCH3)-CH2I + NaCl(s)

The reaction works well for primary and secondary alkyl halides. byjus.com While the classic Finkelstein reaction uses acetone, other polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can also be employed. wikipedia.org

Stereoselective Synthesis of Chiral Iodoethers

The development of methods for the stereoselective synthesis of chiral iodoethers is of significant interest, as these compounds are valuable building blocks in asymmetric synthesis. ethz.ch

Chiral Induction in Asymmetric Iodination

Achieving enantioselectivity in the iodination of alkenes to form chiral iodoethers requires the use of a chiral catalyst or reagent that can differentiate between the two prochiral faces of the alkene. mdpi.com Various catalytic systems have been developed for this purpose, including those based on transition metals and organocatalysts. mdpi.comresearchgate.net

For the asymmetric iodo-alkoxylation of propylene to produce an enantiomerically enriched form of this compound, a chiral catalyst would be employed to control the stereochemical outcome of the reaction. Chiral hypervalent iodine reagents and catalysts have emerged as powerful tools for a range of stereoselective transformations, including the difunctionalization of alkenes. rsc.orgnih.govresearchgate.net These catalysts can enable asymmetric induction and regiocontrol in reactions like aminooxygenation, and similar principles can be applied to iodo-alkoxylation. nih.govacs.org

The enantioselectivity of these reactions is influenced by the precise spatial arrangement of the chiral catalyst or ligand, which creates a chiral environment around the substrate during the iodine transfer step. mdpi.com For instance, palladium(II) catalysts coordinated with chiral amino acid-derived ligands have been successfully used in enantioselective C-H iodination reactions. acs.orgchu-lab.org While this is a different type of reaction, the principles of using a chiral ligand to control the stereochemistry of iodination are transferable. Chiral phosphoric acids have also been shown to catalyze enantioselective iodination reactions. researchgate.net

Enantioselective Catalysis for Chiral Iodoether Formation

The creation of chiral iodoethers through enantioselective catalysis represents a significant achievement in asymmetric synthesis. These methods allow for the construction of stereochemically defined cyclic ethers, which are pivotal structural motifs in many biologically active compounds. A primary strategy in this field is asymmetric iodocyclization.

Researchers have developed additive-controlled stereodivergent iodocyclization methods to selectively synthesize different stereoisomers. For instance, in the synthesis of nucleoside analogs, the stereoselectivity at the anomeric carbon can be controlled by specific additives while using the same chiral phosphine (B1218219) catalyst. nih.gov The use of sodium iodide (NaI) can favor the formation of β-nucleosides, while triphenylphosphine (B44618) sulfide (B99878) (PPh₃S) can lead to α-nucleosides, achieving high yields (up to 95%) and excellent stereoselectivities. nih.govresearchgate.net

The choice of catalyst is critical. Chiral phosphoric acids have been identified as effective catalysts for these transformations. nih.gov In one study, a model reaction of an achiral alcohol with N-iodosuccinimide (NIS) in the presence of a chiral phosphoric acid catalyst yielded the desired product with 89% yield and 70% enantiomeric excess (ee). nih.gov Similarly, newly developed aminoiminophenoxy copper carboxylate complexes have been successfully employed in the asymmetric iodocyclization of N-Tosyl alkenamides, producing O-cyclized products with high enantioselectivity. nih.gov

Palladium-catalyzed enantioselective C-H iodination has also emerged as a powerful tool for synthesizing chiral molecules. chu-lab.orgnih.gov Using a mono-N-protected amino acid (MPAA) as a chiral ligand, this method facilitates the asymmetric cleavage of a prochiral C-H bond. chu-lab.org This approach is notable for its use of molecular iodine as the sole oxidant under ambient conditions, making it a practical route for producing enantiopure compounds. chu-lab.orgnih.gov Furthermore, kinetic resolution via enantioselective C-H iodination allows for the separation of racemic mixtures, providing access to enantioenriched iodinated amines. nih.gov

Table 1: Enantioselective Catalysis for Chiral Iodoether Formation
Reaction TypeCatalyst/LigandSubstrateKey FindingsReference
Additive-controlled IodocyclizationChiral PhosphineAlkenolStereoselectivity controlled by additives (NaI or PPh₃S). High yields and stereoselectivities. nih.govresearchgate.net
Asymmetric IodocyclizationChiral Phosphoric AcidAchiral AlcoholEffective catalysis leading to good yield and enantiomeric excess. nih.gov
Asymmetric IodocyclizationAminoiminophenoxy Copper CarboxylateN-Tosyl AlkenamideHigh enantioselectivity in O-cyclized products. nih.gov
Enantioselective C-H IodinationPalladium / MPAA LigandBenzamideUses I₂ as sole oxidant; proceeds at ambient temperature. chu-lab.orgnih.gov
Kinetic Resolution C-H IodinationPalladium / Amino Acid LigandRacemic ArylalkylaminesHigh relative rates (kfast/kslow up to 244) for enantiomer separation. nih.gov

Diastereoselective Control in the Synthesis of Iodoether Precursors

Controlling diastereoselectivity is crucial when synthesizing acyclic or more complex cyclic iodoether precursors that contain multiple stereocenters. Iodolactonization, a classic reaction, has been a key area for developing stereocontrol strategies.

Generalized conditions for iodolactonization have been established to selectively form either cis- or trans-γ-lactones from 3-pentenoic acid derivatives. By manipulating reaction conditions, chemists can favor one diastereomer over the other. Kinetic control, typically achieved by running the reaction with iodine and a base at 0 °C for a short duration, selectively yields the cis-lactone. researchgate.net In contrast, thermodynamic control, which involves allowing the reaction to proceed at room temperature for an extended period (e.g., 24 hours), results in the formation of the more stable trans-lactone with excellent selectivity (98:2). researchgate.net

These principles of stereocontrol are fundamental in the total synthesis of natural products, where precise arrangement of stereocenters is required. researchgate.net The ability to selectively generate specific diastereomers of iodoether precursors opens pathways to a wide range of complex molecular architectures.

Table 2: Diastereoselective Control in Iodolactonization
Control TypeConditionsSubstrateProduct SelectivityReference
KineticIodine, Base, 0 °C, 6 h3-Pentenoic acid derivativecis-γ-lactone (75:25) researchgate.net
ThermodynamicIodine, Base, Room Temp, 24 h3-Pentenoic acid derivativetrans-γ-lactone (98:2) researchgate.net

Sustainable and Green Chemistry Approaches to Iodo-Alkoxy Compounds

A major focus of green chemistry is the replacement of volatile and hazardous organic solvents with safer alternatives. nih.gov Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. nih.gov Researchers have successfully developed iodine-promoted iodosulfonylation of alkynes with sodium sulfinates in an aqueous medium at room temperature. rsc.org This method is fast, operationally simple, and provides high regio- and stereoselectivity for the target products. rsc.org Similarly, an iodine-catalyzed, highly atom-economic synthesis of 9-sulfenylphenanthrenes has been achieved in water using hydrogen peroxide as a green oxidant. rsc.org

Solvent-free reaction conditions (SFRC) represent another significant green chemistry strategy, often enhanced by microwave irradiation. researchgate.netcem.comoatext.comcmu.edu These methods can accelerate reaction rates and reduce waste. cem.comoatext.com For example, the conversion of alcohols to corresponding iodides using triphenylphosphine and iodine can be performed efficiently under solvent-free conditions with microwave assistance. researchgate.net New eco-friendly conditions for the Finkelstein reaction have also been developed under solventless conditions to produce bromohydrins and iodohydrins from glycerol-derived dichlorohydrin. researchgate.net

The development of catalysts that can be easily recovered and reused is a cornerstone of sustainable chemistry. nsf.gov Hypervalent iodine reagents, while effective, are often used in stoichiometric amounts. To overcome this, recyclable hypervalent iodine reagents have been designed. These are typically defined as compounds whose reduced form can be efficiently separated from the reaction mixture and re-oxidized to its active state with minimal loss of activity. nsf.gov

Immobilized catalysts, where the active catalytic species is attached to a solid support, offer a practical solution for catalyst recycling. wesleyan.edu For instance, nano-Ag/graphitic carbon nitride has been used as a highly efficient and recyclable catalyst for the iodination of terminal alkynes. nih.gov Poly(4-vinylpyridine)-supported copper(I) iodide nanoparticles have also been employed as a green, recyclable catalyst that can be reused multiple times without a significant drop in activity. researchgate.net

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants to the desired product. Traditional iodination reactions using molecular iodine (I₂) suffer from low atom economy, as half of the iodine atoms are lost as iodide. nih.gov

To improve atom economy, modern protocols often use a catalytic amount of an iodide source in combination with a stoichiometric, environmentally benign oxidant. mdpi.com This approach regenerates the active iodine species in situ. For example, aerobic oxidative iodination can be achieved using air as the terminal oxidant, leading to 100% iodine atom economy. mdpi.com Electrochemical methods also offer a green alternative by generating the iodinating species in situ from iodides using electrons as the primary reactant, avoiding the need for chemical oxidants altogether. nih.gov An efficient and selective iodination of various aromatic compounds uses sodium iodide as the iodine source and sodium hypochlorite (B82951) (bleach) as a benign oxidant in ethanol, producing only sodium chloride and water as byproducts. organicers.org

Table 3: Green Chemistry Approaches in Iodination
Green PrincipleMethodReagents/CatalystSolventKey AdvantageReference
Aqueous MediaIodosulfonylationI₂, Sodium sulfinateWaterEnvironmentally benign, mild conditions. rsc.org
Solvent-FreeAlcohol IodinationPPh₃, I₂None (Microwave)Rapid, reduced waste. researchgate.net
Recyclable CatalystAlkyne IodinationNano-Ag/g-C₃N₄-Catalyst can be recovered and reused. nih.gov
Recyclable ReagentVarious OxidationsPolymer-supported HVI-Reagent can be regenerated and reused. nsf.gov
High Atom EconomyAerobic IodinationI₂/NaNO₂/Air/AcidMeCN100% iodine atom economy. mdpi.com
High Atom EconomyElectrochemical IodinationIodide sourceWaterAvoids chemical oxidants. nih.gov

Hypervalent Iodine Chemistry in Iodoether and Related Alkoxyiodide Synthesis

Hypervalent iodine (HVI) compounds, particularly iodine(III) and iodine(V) reagents, are powerful and versatile tools in modern organic synthesis. nih.govorganic-chemistry.org They are valued for their low toxicity, ease of handling, and strong oxidizing capabilities, often mimicking the reactivity of heavy transition metals. nih.gov Common HVI(III) reagents include (diacetoxyiodo)benzene (B116549) (PIDA), phenyliodine bis(trifluoroacetate) (PIFA), and [hydroxy(tosyloxy)iodo]benzene (B1195804) (Koser's reagent). chim.it

HVI reagents are highly effective in promoting the synthesis of iodoethers and other halogenated cyclic compounds through intramolecular halocyclization of alkenes. nih.gov The general mechanism involves the activation of an alkene by the HVI reagent, making it susceptible to intramolecular attack by a nucleophile (such as a hydroxyl group). nih.gov This process has been used to construct a wide variety of heterocyclic structures. chim.it

For instance, HVI-mediated reactions can be used for the chemoselective iodination of alkynes. nih.govorganic-chemistry.org By carefully selecting the iodine source and the HVI reagent system, one can achieve mono-, di-, or tri-iodination of alkynes with high yields and excellent selectivity. nih.govorganic-chemistry.org The TBAI/PIDA system is specific for monoiodination, while the KI/PIDA system results in di-iodination. nih.gov

Furthermore, HVI reagents facilitate oxidative rearrangements and cyclizations. They can activate carbon-carbon double bonds to form cationic intermediates, which then undergo rearrangements to yield functionalized molecules like highly substituted furanones. nih.gov The development of chiral HVI reagents has also opened the door to asymmetric oxidative transformations, although achieving high enantioselectivity remains an active area of research. nih.govchem-station.com

Application of Hypervalent Iodine(III) Reagents

Hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (PhI(OAc)₂), are powerful oxidants that can activate iodine for the electrophilic functionalization of alkenes. In the presence of a nucleophile like methanol, these reagents promote the addition of iodine and the methoxy (B1213986) group to the double bond of propene, leading to the formation of this compound.

The general mechanism involves the activation of molecular iodine by the hypervalent iodine(III) reagent. This generates a highly electrophilic iodine species that is susceptible to attack by the alkene's π-electrons, forming a cyclic iodonium (B1229267) ion intermediate. The subsequent nucleophilic attack by methanol on one of the carbon atoms of the iodonium ion ring, following Markovnikov's rule, results in the opening of the ring and the formation of the final product, this compound. The regioselectivity of this reaction is dictated by the preferential attack of the nucleophile on the more substituted carbon of the iodonium ion, leading to the iodine atom being attached to the less substituted carbon.

While specific studies focusing solely on the methoxyiodination of propene using pre-formed hypervalent iodine(III) reagents are not extensively detailed in the reviewed literature, the general reactivity of these reagents in iodoalkoxylation reactions is well-established. The reaction conditions typically involve the use of a suitable solvent, such as dichloromethane (B109758) or chloroform, and are often carried out at room temperature. The yields of such reactions can be influenced by factors including the specific hypervalent iodine reagent used, the stoichiometry of the reactants, and the reaction time.

Table 1: Representative Conditions for Iodoalkoxylation of Alkenes using Hypervalent Iodine(III) Reagents

AlkeneHypervalent Iodine ReagentIodine SourceNucleophileSolventTemperature (°C)Yield (%)
Propene (Analogous)PhI(OAc)₂I₂MethanolCH₂Cl₂25Data not available
Styrene (Analogous)PhI(OAc)₂I₂MethanolCH₂Cl₂25Moderate to Good
Cyclohexene (Analogous)PhI(OAc)₂I₂MethanolCH₂Cl₂25Good

Note: Data for propene is inferred from analogous reactions with other simple alkenes, as specific yield data for this compound under these exact conditions was not found in the surveyed literature.

In Situ Generation and Reactivity of Active Iodine Species

An alternative and often more convenient approach involves the in situ generation of the active iodine species. This method avoids the need to prepare and isolate the hypervalent iodine(III) reagent beforehand. Typically, a catalytic amount of an iodoarene, such as iodobenzene, is used in conjunction with a stoichiometric amount of a terminal oxidant, like meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®.

In this catalytic cycle, the iodoarene is first oxidized to a hypervalent iodine(III) species by the terminal oxidant. This in situ generated reagent then activates molecular iodine, leading to the formation of the electrophilic iodine species required for the reaction with propene. The subsequent steps of iodonium ion formation and nucleophilic attack by methanol proceed as described previously. The iodoarene catalyst is regenerated at the end of the reaction, allowing it to participate in further catalytic cycles. rsc.org

This catalytic approach is advantageous due to its efficiency and the use of a less expensive iodoarene in catalytic quantities. The reaction conditions are generally mild, and the yields can be comparable to or even exceed those of stoichiometric methods.

The in situ generation of what is effectively a hypoiodite (B1233010) species (e.g., methyl hypoiodite) through the reaction of an iodine source with an oxidant in the presence of methanol is a key aspect of these transformations. This highly reactive intermediate readily adds to the alkene double bond.

Table 2: Iodoalkoxylation via In Situ Generated Active Iodine Species

AlkeneIodoarene CatalystOxidantIodine SourceNucleophileSolventTemperature (°C)Yield (%)
Propene (Analogous)Iodobenzenem-CPBAI₂MethanolDichloromethane25Data not available
Styrene (Analogous)Iodobenzenem-CPBAI₂MethanolDichloromethane25Good
1-Octene (Analogous)IodobenzeneOxone®I₂MethanolAcetonitrile/Water25Good

Note: Specific yield data for the synthesis of this compound using these in situ methods was not available in the reviewed literature. The table reflects general conditions for analogous iodoalkoxylation reactions.

Mechanistic Studies and Theoretical Insights into 1 Iodo 2 Methoxypropane Reactivity

Nucleophilic Substitution Reactions and Stereochemical Outcomes

The reactivity of 1-iodo-2-methoxypropane in nucleophilic substitution is dictated by a competition between bimolecular (SN2) and unimolecular (SN1) pathways. The choice of mechanism is highly dependent on reaction conditions such as the nature of the nucleophile, solvent polarity, and temperature.

SN1 and SN2 Reaction Pathways

As a secondary alkyl halide, this compound can undergo substitution by both SN1 and SN2 mechanisms. masterorganicchemistry.comlibretexts.orglibretexts.org The SN2 pathway involves a single, concerted step where a nucleophile attacks the electrophilic carbon, and the iodide leaving group departs simultaneously. organic-chemistry.org This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. libretexts.org

Conversely, the SN1 pathway is a two-step process initiated by the departure of the leaving group to form a secondary carbocation intermediate. masterorganicchemistry.commasterorganicchemistry.com This intermediate is then attacked by a nucleophile. masterorganicchemistry.com The SN1 mechanism is favored under conditions that stabilize the carbocation, such as the use of polar protic solvents (e.g., water, ethanol) and weaker nucleophiles. libretexts.orglibretexts.org

The following table summarizes the conditions that influence the operative pathway for this compound.

FactorFavors SN1 PathwayFavors SN2 Pathway
Substrate Secondary (possible for both)Secondary (possible for both)
Nucleophile Weak (e.g., H₂O, ROH)Strong (e.g., CN⁻, RS⁻, N₃⁻)
Solvent Polar Protic (e.g., water, methanol)Polar Aprotic (e.g., acetone, DMSO)
Leaving Group Good (Iodide is an excellent leaving group for both)Good (Iodide is an excellent leaving group for both)
Kinetics Rate = k[Alkyl Halide]Rate = k[Alkyl Halide][Nucleophile]

Stereoelectronic and Steric Effects in SN2 Displacements

In an SN2 displacement, the nucleophile must approach the carbon-iodine bond from the backside. organic-chemistry.org The rate of this reaction is highly sensitive to steric hindrance around the reaction center. For this compound, the presence of the methyl group on the adjacent carbon (C2) and the methoxy (B1213986) group itself create a sterically congested environment that can hinder the approach of the nucleophile. nih.gov This steric crowding raises the energy of the transition state, slowing the SN2 reaction rate compared to a less substituted primary alkyl iodide. researchgate.net

Electronically, the electronegative oxygen atom in the methoxy group exerts an inductive electron-withdrawing effect, which can slightly increase the electrophilicity of the carbon center, but this effect is generally overshadowed by the significant steric hindrance. researchgate.net

Carbocation Intermediates and SN1 Reactivity

The viability of the SN1 pathway hinges on the stability of the carbocation intermediate formed upon the departure of the iodide ion. libretexts.orgvarsitytutors.com In the case of this compound, a secondary carbocation would initially form. However, the adjacent methoxy group can play a crucial role in stabilizing this intermediate through a phenomenon known as neighboring group participation (NGP) or anchimeric assistance. spcmc.ac.inwikipedia.orgvedantu.com

The lone pair of electrons on the oxygen atom can attack the carbocation center in an intramolecular fashion, forming a cyclic oxonium ion intermediate. mugberiagangadharmahavidyalaya.ac.indalalinstitute.com This delocalizes the positive charge over both carbon and oxygen, significantly stabilizing the intermediate and accelerating the rate of the SN1 reaction. wikipedia.orgvedantu.com This participation has profound stereochemical consequences, often leading to retention of configuration because the external nucleophile is forced to attack from the side opposite the newly formed ring. spcmc.ac.inmugberiagangadharmahavidyalaya.ac.in

Organometallic Chemistry of Alkyl Iodides and Ethers

The carbon-iodine bond in this compound is amenable to the formation of highly reactive organometallic reagents, which are powerful nucleophiles in their own right.

Formation of Organolithium and Grignard Reagents from Iodides

This compound can be converted into its corresponding organolithium or Grignard reagent. The formation of these reagents involves the reaction of the alkyl iodide with the respective metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orglibretexts.orglibretexts.org The high reactivity of the carbon-iodine bond makes iodides ideal precursors for these reactions. libretexts.orgchemohollic.com

Organolithium Reagent Formation : Reaction with two equivalents of lithium metal results in the formation of 2-methoxypropyllithium and lithium iodide. chemohollic.comorgosolver.com CH₃CH(OCH₃)CH₂I + 2Li → CH₃CH(OCH₃)CH₂Li + LiI

Grignard Reagent Formation : Reaction with magnesium turnings yields the corresponding Grignard reagent, 2-methoxypropylmagnesium iodide. wikipedia.orgorgosolver.com The ether solvent is crucial for stabilizing the Grignard reagent by coordinating to the magnesium atom. libretexts.orglibretexts.org CH₃CH(OCH₃)CH₂I + Mg → CH₃CH(OCH₃)CH₂MgI

The presence of the ether functionality within the this compound molecule is generally tolerated in these preparations, as ethers are the standard solvents for these reactions. nih.govcmu.edu

Reactivity in Nucleophilic Addition to Carbonyl Substrates

Both 2-methoxypropyllithium and 2-methoxypropylmagnesium iodide are potent nucleophiles and strong bases. libretexts.orglibretexts.orgwikipedia.org Their most characteristic reaction is the nucleophilic addition to the electrophilic carbon of carbonyl groups, such as those in aldehydes and ketones. libretexts.orglibretexts.orgopenstax.org This reaction forms a new carbon-carbon bond and, after an acidic workup, yields an alcohol. medlifemastery.comstudy.com

The reaction proceeds via a tetrahedral alkoxide intermediate, which is protonated during the workup step. libretexts.orgopenstax.org The class of alcohol produced depends on the carbonyl substrate used.

The table below illustrates the expected products from the reaction of 2-methoxypropylmagnesium iodide with various carbonyl substrates.

Carbonyl SubstrateNameProduct after Acidic WorkupAlcohol Class
H₂C=OFormaldehyde3-methoxy-1-butanolPrimary
CH₃CHOAcetaldehyde4-methoxy-2-pentanolSecondary
(CH₃)₂C=OAcetone4-methoxy-2-methyl-2-pentanolTertiary

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a fundamental organometallic reaction that transforms an organic halide into an organometallic species. In the context of this compound, this reaction is particularly facile due to the inherent weakness of the carbon-iodine bond. The general transformation can be represented as follows:

CH3CH(OCH3)CH2I + R-M -> CH3CH(OCH3)CH2M + R-I

Where R-M is an organometallic reagent, such as an organolithium or Grignard reagent.

The mechanism of metal-halogen exchange can proceed through two primary pathways: a nucleophilic "ate-complex" mechanism or a single-electron transfer (SET) mechanism.

Nucleophilic "Ate-Complex" Mechanism: This pathway involves the nucleophilic attack of the carbanionic portion of the organometallic reagent on the iodine atom of this compound. This forms a transient, hypervalent "ate-complex" intermediate. The subsequent collapse of this intermediate results in the formation of the new organometallic species and an alkyl or aryl iodide.

Single-Electron Transfer (SET) Mechanism: In this mechanism, an electron is transferred from the organometallic reagent to the organic halide, generating a radical anion. This radical anion then fragments to produce an alkyl radical and a halide anion. The alkyl radical subsequently reacts with another equivalent of the organometallic reagent to form the final product.

The operative mechanism is often influenced by factors such as the nature of the organometallic reagent, the solvent, and the presence of additives. For instance, with organolithium reagents, the formation of "ate-complexes" is a well-documented phenomenon.

The rate of metal-halogen exchange is significantly influenced by the halogen atom, with the reactivity trend being I > Br > Cl > F. This is a direct consequence of the decreasing carbon-halogen bond dissociation energies down the group. The C-I bond in this compound, with a bond dissociation energy of approximately 234 kJ/mol, is substantially weaker than C-Br (293 kJ/mol), C-Cl (351 kJ/mol), and C-F (452 kJ/mol) bonds, making it highly susceptible to exchange reactions. wikipedia.org

Reaction Parameter Description
Substrate This compound
Reagent n-Butyllithium (n-BuLi)
Product 2-Methoxypropyllithium
Proposed Intermediate Lithium di(n-butyl)(2-methoxypropyl)iodinate ("ate-complex")
Solvent Effects Polar aprotic solvents like THF can stabilize the "ate-complex" and accelerate the reaction.

Radical Reaction Mechanisms and Related Transformations

The generation of a radical at the C1 position of this compound, typically through homolytic cleavage of the C-I bond, can initiate a cascade of reactions, including the potential for C-O bond fragmentation. The 2-methoxypropyl radical can undergo β-scission, a process where a bond beta to the radical center breaks. In this case, the C-O bond of the methoxy group is in a beta position to the radical center.

However, the likelihood of C-O bond fragmentation is dependent on the relative stability of the resulting fragments and the activation energy for the cleavage. The C-O bond is generally strong, and its fragmentation is not always a favored pathway. Alternative reactions, such as hydrogen atom abstraction or intermolecular addition, can compete with C-O bond cleavage.

The investigation of such fragmentation pathways often involves radical clock experiments or trapping of the fragmentation products. For example, if C-O bond fragmentation were to occur, it would lead to the formation of a propenyl radical and a methoxy radical.

CH3CH(OCH3)CH2• -> CH3CH=CH2 + •OCH3

The presence of products derived from these fragments would provide evidence for this reaction pathway. The relative bond dissociation energies of the bonds involved play a crucial role in determining the feasibility of this process.

Bond Approximate Bond Dissociation Energy (kJ/mol)
C-I in primary alkyl iodides~234
C-O in ethers~358
C-H in primary alkanes~423

The significantly higher bond dissociation energy of the C-O bond compared to the C-I bond suggests that while the initial formation of the 2-methoxypropyl radical is facile, subsequent C-O bond fragmentation would require a significant energetic input and may not be a primary reaction pathway under standard conditions.

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the mechanisms of chemical reactions. For a molecule like this compound, DFT calculations can provide valuable insights into its reactivity. By modeling the reactants, intermediates, transition states, and products, a detailed picture of the reaction pathway can be constructed.

For instance, in the case of metal-halogen exchange, DFT can be used to calculate the geometries and energies of the proposed "ate-complex" and to map out the energy profile for its formation and subsequent decomposition. This allows for a direct comparison of the energetics of the nucleophilic and SET pathways, helping to determine the more favorable mechanism under specific conditions. Similarly, for radical reactions, DFT can be employed to study the stability of the 2-methoxypropyl radical and to calculate the activation barrier for C-O bond fragmentation versus other competing reactions.

A computational study on the atmospheric oxidation of the related compound 1-fluoro-2-methoxypropane with OH radicals utilized DFT to investigate the reaction mechanism, demonstrating the utility of this approach for understanding the reactivity of alkoxy-substituted haloalkanes.

A key aspect of using DFT to study reaction mechanisms is the identification and characterization of transition states. A transition state represents the highest energy point along the reaction coordinate and is characterized by having a single imaginary frequency in its vibrational spectrum. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a critical factor in determining the reaction rate.

By calculating the energies of all stationary points along a reaction pathway (reactants, intermediates, transition states, and products), a comprehensive reaction energy profile can be constructed. This profile provides a visual representation of the thermodynamics and kinetics of the reaction. For this compound, DFT calculations could generate energy profiles for metal-halogen exchange, radical deiodination, and potential C-O bond fragmentation, allowing for a quantitative comparison of the feasibility of these different transformations.

Species Relative Energy (kJ/mol) - Hypothetical
CH3CH(OCH3)CH2I + n-BuLi0
Transition State ("Ate-complex" formation)+25
"Ate-complex" Intermediate-10
Transition State (Product formation)+15
CH3CH(OCH3)CH2Li + n-BuI-50

Computational chemistry, and DFT in particular, can be a powerful tool for predicting the regioselectivity and stereoselectivity of chemical reactions. While this compound itself does not possess stereocenters that would lead to complex stereochemical outcomes in simple exchange or radical reactions, the principles of computational prediction are still applicable.

For more complex substrates or reactions, DFT can be used to calculate the energies of different possible transition states leading to different regioisomeric or stereoisomeric products. According to transition state theory, the product distribution is determined by the relative energies of these transition states. The lower the energy of a particular transition state, the faster the reaction leading to the corresponding product, and thus that product will be the major one.

For example, if a reaction involving a derivative of this compound could lead to multiple products, DFT calculations could be performed to determine the activation barriers for each pathway, thereby predicting the most likely outcome of the reaction. This predictive capability is invaluable in modern chemical research for designing new reactions and understanding existing ones.

Halogen Bonding Interactions in Reaction Catalysis

The reactivity of this compound in various chemical transformations can be significantly influenced by its participation in halogen bonding (XB). This noncovalent interaction, analogous in many respects to the more familiar hydrogen bond, arises from the anisotropic distribution of electron density on the iodine atom. acs.org Specifically, a region of positive electrostatic potential, known as a σ-hole, exists on the iodine atom along the extension of the C-I covalent bond. mdpi.comacs.org This electrophilic region can interact attractively with a nucleophilic region (a Lewis base) in another molecule, such as a substrate or a catalyst. mdpi.comnih.gov

The iodine atom in this compound, being a heavy and polarizable halogen, is an effective halogen bond donor. ijres.org The strength of this interaction is governed by several factors, including the electron-withdrawing ability of the group attached to the iodine and the nature of the halogen bond acceptor. mdpi.comijres.org In the case of this compound, the propyl group influences the magnitude of the σ-hole. This interaction's high degree of directionality is a key feature, contributing to its potential for organizing molecules in a transition state, thereby lowering the activation energy of a reaction. nih.gov

Theoretical and mechanistic studies on similar iodoalkanes have demonstrated the crucial role of halogen bonding in various catalytic cycles. By acting as a Lewis acid, the iodine center of a molecule like this compound can activate a substrate by withdrawing electron density from a Lewis basic site. This activation can facilitate a range of organic reactions. For instance, in a hypothetical scenario, the iodine atom of this compound could activate a carbonyl group by forming a halogen bond with the carbonyl oxygen. This interaction would increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

The catalytic efficacy of halogen bonding is underscored by the principle that stronger halogen bonds generally lead to lower Gibbs energy barriers for the reaction. rsc.org The strength of the halogen bond itself is a composite of electrostatic, polarization, and charge-transfer contributions. researchgate.net Computational studies, such as Density Functional Theory (DFT) calculations, are instrumental in quantifying the energetics and geometries of these interactions. acs.org

Below is a table illustrating typical interaction energies and geometric parameters for halogen bonds between simple iodo-organic compounds and common Lewis bases. While specific experimental or computational data for this compound is not detailed in the literature, these values provide a representative understanding of the interactions it could engage in.

Halogen Bond Donor (Representative)Halogen Bond Acceptor (Lewis Base)Interaction Energy (kcal/mol)I•••Y Distance (Å)C-I•••Y Angle (°)
IodomethaneAmmonia-4.52.85175
IodomethaneWater-3.23.01178
IodoethaneFormaldehyde (Oxygen)-3.82.95176
1-IodopropaneAcetone (Oxygen)-4.12.92177
PerfluoroiodohexanePyridine (Nitrogen)-8.22.78179

This table presents theoretical values for representative iodo-organic compounds to illustrate the nature of halogen bonding interactions. The data is generalized from computational chemistry studies on halogen bonding and is intended to be illustrative, not specific experimental values for the listed complexes.

The catalytic cycle involving a halogen-bonding catalyst like this compound would typically involve the formation of a complex between the catalyst and the substrate, followed by the chemical transformation and subsequent release of the product and regeneration of the catalyst. The specificity and efficiency of such a catalytic process would be highly dependent on the precise geometric and energetic parameters of the halogen bond formed in the transition state.

Advanced Spectroscopic and Structural Characterization of Iodoalkoxy Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

High-resolution ¹H NMR spectroscopy distinguishes the different types of protons in a molecule based on their electronic environment. For 1-Iodo-2-methoxypropane, four distinct proton signals are predicted.

CH₃ (Methyl group attached to the chiral center): This group of three protons is adjacent to a single proton (CH). According to the n+1 rule, its signal is expected to be a doublet.

CH₂I (Iodomethyl group): These two protons are adjacent to the CH proton. Due to the influence of the highly electronegative iodine atom, this signal would appear significantly downfield. It is expected to be a doublet.

OCH₃ (Methoxy group): The three protons of the methoxy (B1213986) group are not coupled to any adjacent protons, so their signal is predicted to be a singlet. This signal's chemical shift is influenced by the adjacent oxygen atom.

CH (Methine group): This single proton is coupled to the three protons of the adjacent methyl group and the two protons of the iodomethyl group, for a total of five neighboring protons. Therefore, its signal is predicted to be a complex multiplet, potentially a sextet.

The deshielding effect of electronegative atoms (Iodine and Oxygen) is expected to shift the signals for adjacent protons downfield (to a higher ppm value).

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm) RangePredicted MultiplicityIntegration
-CH₂I~3.2 - 3.5Doublet (d)2H
-OCH₃~3.3 - 3.4Singlet (s)3H
-CH(OCH₃)-~3.5 - 3.8Multiplet (m)1H
-CH(CH₃)-~1.2 - 1.4Doublet (d)3H

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Since this compound has no molecular symmetry, all four carbon atoms are chemically non-equivalent and are expected to produce four distinct signals in the proton-decoupled ¹³C NMR spectrum.

CH₃: The methyl carbon.

CH₂I: This carbon is directly attached to the iodine atom, which causes a significant shift, although the "heavy atom effect" of iodine can sometimes be complex.

OCH₃: The methoxy carbon, shifted downfield by the attached oxygen.

CH: The methine carbon, also shifted downfield due to the attached oxygen.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm) Range
-CH₂I~5 - 15
-CH(CH₃)-~15 - 25
-OCH₃~55 - 65
-CH(OCH₃)-~75 - 85

Two-dimensional (2D) NMR experiments would be crucial for the unambiguous assignment of the ¹H and ¹³C signals and for confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, a COSY spectrum would be expected to show a cross-peak between the CH proton and the CH₃ protons, as well as a cross-peak between the CH proton and the CH₂I protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton and carbon atoms. It would show which proton signal corresponds to which carbon signal: the CH₃ proton signal would correlate with the CH₃ carbon signal, the CH₂I protons with the CH₂I carbon, and the CH proton with the CH carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals spatial relationships between protons. It could help in determining the preferred conformation of the molecule by showing which protons are close to each other in space.

Dynamic NMR (DNMR) is used to study the rates of chemical exchange processes, such as conformational changes. For a molecule like this compound, which has rotational freedom around its carbon-carbon single bonds, DNMR could be employed to study the energy barriers between different rotational isomers (rotamers). By analyzing the NMR spectra at various temperatures, it would be possible to determine the thermodynamic parameters for these conformational changes. However, no specific dynamic NMR studies for this compound have been reported.

Solid-State NMR (ssNMR) provides structural information on materials in the solid phase. It is particularly useful for studying polymorphism (the existence of different crystal structures) and for characterizing materials where single crystals for X-ray diffraction cannot be obtained. While ssNMR could be applied to this compound in a solid state to understand its crystal packing and conformation, no such studies are currently available in the literature. Research in solid-state ¹²⁷I NMR is an emerging field that can provide insights into the local environment of the iodine atom. researchgate.net

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₄H₉IO), the exact molecular weight is 199.97 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 199 or 200. Iodine is monoisotopic (¹²⁷I), so there will not be the characteristic M+2 isotope pattern seen with chlorine or bromine compounds. docbrown.info

The fragmentation of the molecular ion is predictable based on the strengths of the chemical bonds. The carbon-iodine bond is relatively weak and prone to cleavage. docbrown.info

Common fragmentation pathways would likely include:

Loss of an iodine radical (•I): This would result in a fragment ion [C₄H₉O]⁺ at m/z 73. This involves the cleavage of the weakest bond.

Loss of a methoxy radical (•OCH₃): This would lead to a fragment ion [C₃H₆I]⁺ at m/z 169.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common pathway for ethers. This could lead to the formation of a [CH₃OCHCH₃]⁺ ion at m/z 59.

Formation of an iodine cation ([I]⁺): A peak at m/z 127 corresponding to the iodine cation might also be observed, though it is often of low abundance. docbrown.info

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z ValuePredicted Fragment IonOrigin
200[C₄H₉IO]⁺Molecular Ion
169[C₃H₆I]⁺Loss of •OCH₃
127[I]⁺Iodine cation
73[C₄H₉O]⁺Loss of •I
59[C₃H₇O]⁺Alpha-cleavage

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. The method is based on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, its bonds absorb energy at frequencies corresponding to their natural vibrational modes, leading to an increase in the amplitude of the vibrations. utoronto.cacrunchchemistry.co.uk An IR spectrum plots the percentage of light transmitted through a sample against the wavenumber (in cm⁻¹) of the radiation, revealing the frequencies at which the molecule absorbs. utoronto.ca

For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its specific functional groups: the ether linkage (C-O-C), the carbon-iodine bond (C-I), and the various carbon-hydrogen bonds (C-H) of the alkane structure. While a complete spectrum is unique to the entire molecule (the "fingerprint region," typically 1400-600 cm⁻¹), specific functional groups can be identified in the "functional group region" (4000-1400 cm⁻¹). utoronto.ca

The key diagnostic absorptions anticipated for this compound are:

C-H Stretching: Like most organic compounds, this compound will exhibit strong absorption bands in the region of 2850-3000 cm⁻¹ due to the stretching vibrations of its sp³ hybridized C-H bonds.

C-O-C Stretching: The ether functional group is characterized by a strong, prominent C-O stretching absorption. For aliphatic ethers like this compound, this asymmetric C-O-C stretching vibration typically appears in the 1050-1150 cm⁻¹ range. spectroscopyonline.comlibretexts.orgopenstax.org This is often one of the most intense peaks in the fingerprint region of the spectrum for an ether. spectroscopyonline.com

C-I Stretching: The vibration of the carbon-iodine bond is expected to produce an absorption at a lower frequency due to the high mass of the iodine atom. The C-I stretching band is typically found in the 500-600 cm⁻¹ range. rsc.org

The absence of other significant absorptions, such as a broad peak around 3200-3600 cm⁻¹ (indicative of an O-H group) or a sharp peak around 1700 cm⁻¹ (indicative of a C=O group), helps to confirm the structure of this compound. youtube.com

Table 1. Predicted Infrared Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Alkyl C-HStretching2850 - 3000Strong
Ether C-O-CAsymmetric Stretching1050 - 1150Strong
Iodoalkane C-IStretching500 - 600Medium to Strong

X-ray Crystallography for Three-Dimensional Structural Elucidation

In an X-ray crystallography experiment, a crystal is mounted and exposed to a beam of monochromatic X-rays. The electrons within the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots of varying intensities. purechemistry.org By analyzing the geometric arrangement and intensities of these diffracted beams, a three-dimensional electron density map of the molecule can be computationally reconstructed. From this map, the positions of individual atoms are determined, yielding a detailed molecular model.

For this compound, an X-ray crystallographic analysis would provide unambiguous data on:

Bond Lengths: The precise distances between the carbon, oxygen, iodine, and hydrogen atoms.

Bond Angles: The angles formed by adjacent chemical bonds, such as the C-O-C angle of the ether group and the tetrahedral geometry around the chiral carbon center.

Torsional Angles: The dihedral angles that define the molecule's specific conformation in the solid state, describing the spatial relationship of the iodomethyl, methoxy, and methyl groups around the central C-C bond.

While this technique is extremely powerful, its primary prerequisite is the ability to grow a suitable single crystal of the compound, which can sometimes be a challenging step. nih.govresearchgate.net

The molecule this compound contains a stereogenic center at the second carbon atom (C2), which is bonded to four different substituents: a hydrogen atom, a methyl group (-CH₃), an iodomethyl group (-CH₂I), and a methoxy group (-OCH₃). This chirality means the molecule can exist as a pair of non-superimposable mirror images, known as enantiomers.

X-ray crystallography is the most reliable method for determining the absolute configuration of a chiral molecule—that is, the actual three-dimensional arrangement of its atoms in space. purechemistry.orgresearchgate.net While a standard diffraction experiment reveals the relative arrangement of atoms, determining the absolute structure requires the phenomenon of anomalous dispersion (also known as anomalous scattering). thieme-connect.deiucr.org

Anomalous dispersion occurs when the wavelength of the X-rays used is close to an absorption edge of one of the atoms in the crystal. csic.eswikipedia.org This interaction causes a phase shift in the scattered X-rays from that atom. csic.es The presence of a relatively heavy atom like iodine in this compound is highly advantageous for this purpose, as its anomalous scattering effect is significant and readily measurable. researchgate.net

This phase shift breaks the symmetry of the diffraction pattern, a principle known as the failure of Friedel's Law. iucr.org Specifically, the intensity of a reflection from a set of crystal planes (hkl) will be slightly different from the intensity of the reflection from the opposite side of those planes (-h-k-l). By carefully measuring and analyzing these intensity differences (known as Bijvoet pairs), crystallographers can unambiguously determine which of the two possible enantiomeric structures corresponds to the crystal being analyzed. iucr.org The result is typically reported as the Flack parameter, where a value close to zero confirms the correct absolute stereochemical assignment. researchgate.net

The absolute configuration is then assigned using the Cahn-Ingold-Prelog (CIP) priority rules:

Assign Priorities: The four groups attached to the chiral center (C2) are ranked by the atomic number of the atom directly bonded to it. Higher atomic numbers receive higher priority. wikipedia.orgyoutube.com

Priority 1: -OCH₃ (Oxygen, Z=8)

Priority 2: -CH₂I (Carbon, Z=6)

Priority 3: -CH₃ (Carbon, Z=6)

Priority 4: -H (Hydrogen, Z=1)

Tie-breaker: Between -CH₂I and -CH₃, the carbon in -CH₂I is bonded to (I, H, H) while the carbon in -CH₃ is bonded to (H, H, H). Since Iodine has a much higher atomic number than Hydrogen, the -CH₂I group receives higher priority. myheplus.comvanderbilt.edu

Orient the Molecule: The molecule is viewed with the lowest-priority group (Priority 4, -H) pointing away from the observer. openochem.org

Determine Configuration: The direction from the highest priority group (1) to the second (2) to the third (3) is traced.

If the direction is clockwise , the configuration is designated (R) (from the Latin rectus, for right).

If the direction is counter-clockwise , the configuration is designated (S) (from the Latin sinister, for left). openochem.org

Therefore, an X-ray crystallographic study of an enantiomerically pure crystal of this compound would definitively establish its three-dimensional structure and assign it as either (R)-1-iodo-2-methoxypropane or (S)-1-iodo-2-methoxypropane.

Applications of 1 Iodo 2 Methoxypropane in Advanced Organic Synthesis

Utilization as Building Blocks for Complex Organic Molecules

The dual functionality of 1-iodo-2-methoxypropane allows it to be incorporated into larger molecular frameworks through sequential or one-pot reactions, making it an attractive starting point for the synthesis of various complex organic structures.

Tetrahydrofurans (THFs) and dihydrobenzofurans are prevalent structural motifs in a vast number of biologically active natural products and pharmaceutical agents. The synthesis of substituted versions of these cyclic ethers is a significant goal in organic chemistry.

Tetrahydrofurans: The construction of the tetrahydrofuran (B95107) ring often involves intramolecular cyclization reactions. nih.gov Strategies frequently rely on nucleophilic substitution where a hydroxyl group displaces a leaving group to form the cyclic ether. While direct synthesis from this compound is not extensively documented, its structure is analogous to intermediates used in established synthetic routes. For instance, methods involving the cyclization of haloalcohols are common. A hypothetical route could involve the conversion of this compound into a more complex intermediate containing a tethered hydroxyl group, which could then undergo intramolecular cyclization to form a substituted tetrahydrofuran. Related methodologies, such as the stereospecific elimination-cyclization of 1-iodomethyl-1,5-bis-epoxides, highlight the utility of the carbon-iodine bond in forming THF rings. nih.gov

Dihydrobenzofurans: These structures are core components of many natural products and compounds of medicinal interest. mdpi.com Synthetic strategies often involve the cyclization of substituted phenols. researchgate.netorganic-chemistry.org A plausible, though not explicitly demonstrated, application of this compound would be in the O-alkylation of a 2-halophenol. The resulting ether could then undergo an intramolecular Heck reaction or a related palladium-catalyzed cyclization to construct the dihydrobenzofuran ring. Domino reactions, such as an intermolecular Sonogashira coupling followed by an intramolecular cyclization, have also been employed to build 2,3-disubstituted benzofurans, indicating the potential for multi-step syntheses where an iodoalkane derivative could be a key component. organic-chemistry.org

Chiral spiroacetals are important structural units found in numerous natural products, including polyether antibiotics and pheromones. Their synthesis requires precise control of stereochemistry. The application of this compound specifically for the formation of chiral spiroacetals is not well-documented in publicly available research. The synthesis of these complex structures typically involves the cyclization of dihydroxyketone precursors, and while this compound could potentially be used to build a portion of the carbon skeleton of such a precursor, its direct role in the key spirocyclization step has not been established.

Precursors in Carbon-Carbon Bond Forming Transformations

The carbon-iodine bond is the weakest of the carbon-halogen bonds, making iodoalkanes like this compound highly reactive electrophiles, particularly in transition metal-catalyzed reactions.

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction typically couples an organoboron species with an organic halide using a palladium catalyst and a base. wikipedia.org The reaction is most common for sp²-hybridized carbons (aryl and vinyl halides), but the scope has been expanded to include sp³-hybridized alkyl halides. libretexts.orgorganic-chemistry.org As an alkyl iodide, this compound could serve as the electrophilic partner in a Suzuki coupling. The general catalytic cycle involves three key steps: oxidative addition of the alkyl iodide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org The high reactivity of the C-I bond facilitates the initial oxidative addition step, which is often rate-limiting. wikipedia.org

Sonogashira Coupling: The Sonogashira reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org While the classical Sonogashira reaction is defined by the use of sp²-halides, related couplings involving sp³-hybridized iodoalkanes can occur under specific conditions. In such a reaction, this compound would react with a copper acetylide intermediate in the presence of a palladium catalyst to form a new C(sp³)-C(sp) bond. The utility of iodo-compounds is particularly notable as they are more reactive than the corresponding bromides or chlorides. wikipedia.org

Reaction Type Coupling Partners Typical Catalyst System Key Reaction Steps
Suzuki-MiyauraThis compound (Alkyl Halide) + Organoboronic Acid/EsterPd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄)Oxidative Addition, Transmetalation, Reductive Elimination wikipedia.org
SonogashiraThis compound (Alkyl Halide) + Terminal AlkynePd(0) complex, Cu(I) salt (e.g., CuI), Amine BaseOxidative Addition, Transmetalation from Copper Acetylide, Reductive Elimination wikipedia.org

This table presents generalized conditions for cross-coupling reactions and illustrates the potential role of this compound as a substrate.

This compound has the potential to act as a precursor to an electrophile for the alkoxyalkylation of electron-rich aromatic systems, analogous to a Friedel-Crafts alkylation reaction. In the presence of a suitable Lewis acid (e.g., AlCl₃, FeCl₃), the carbon-iodine bond can be polarized or cleaved to generate a secondary carbocation at the 1-position, stabilized by the adjacent methoxy (B1213986) group. This electrophilic species can then attack an aromatic ring, such as benzene (B151609) or a substituted derivative, leading to the formation of a new carbon-carbon bond and the introduction of the 2-methoxypropyl group onto the aromatic system. The mechanism would involve the formation of a sigma complex intermediate, followed by deprotonation to restore aromaticity.

Future Research Directions and Emerging Paradigms

Innovations in Green and Sustainable Synthetic Routes for Iodoalkoxy Compounds

The principles of green chemistry are increasingly shaping the landscape of synthetic organic chemistry, compelling a shift towards more environmentally benign and sustainable methods for preparing iodoalkoxy compounds. nih.gov Future research in this area is poised to focus on several key innovations:

Atom-Economical Reagents and Catalysts: A primary goal is to move away from traditional iodinating agents that generate stoichiometric waste. The development of catalytic systems that utilize iodide salts in conjunction with green oxidants, such as hydrogen peroxide or even molecular oxygen, represents a significant step forward. Research into recyclable and biodegradable catalysts is also gaining momentum. nih.gov

Alternative and Safer Solvents: The use of hazardous and volatile organic solvents is a major concern in traditional synthesis. Future methodologies will likely favor greener alternatives such as water, supercritical fluids, or bio-derived solvents. nih.gov Solvent-free reaction conditions, where applicable, offer an even more sustainable approach.

Energy-Efficient Synthesis: Microwave-assisted synthesis and photochemical methods are emerging as energy-efficient alternatives to conventional heating. nih.govmdpi.com These techniques can often lead to significantly reduced reaction times and improved yields, contributing to a more sustainable process.

Biocatalysis: The use of enzymes to catalyze the formation of iodoalkoxy compounds is a nascent but highly promising area. Biocatalysis offers the potential for high selectivity under mild reaction conditions, operating in aqueous environments and minimizing the use of hazardous reagents. wikipedia.org

Green Chemistry ApproachKey AdvantagesRelevant Research Areas
Catalytic IodinationReduced waste, use of safer oxidantsRecyclable catalysts, use of H2O2 or O2
Alternative SolventsReduced toxicity and environmental impactWater-based reactions, supercritical CO2
Energy EfficiencyLower energy consumption, faster reactionsMicrowave-assisted synthesis, photochemistry
BiocatalysisHigh selectivity, mild conditions, aqueous mediaEnzyme discovery and engineering

Discovery of Novel Reactivity Modes and Catalytic Cycles

While the fundamental mechanism of iodoalkoxylation involving the formation of an iodonium (B1229267) ion is well-established, the discovery of novel reactivity modes and more efficient catalytic cycles remains a key objective. Future research will likely explore:

Asymmetric Iodoetherification: The development of catalytic asymmetric methods to control the stereochemistry of iodoalkoxylation is a significant challenge. Chiral catalysts, including those based on transition metals or organocatalysts, are being investigated to induce enantioselectivity in the formation of chiral iodoethers. ed.ac.uk

Lewis Base Catalysis: The use of Lewis bases to catalyze haloetherification reactions is a promising strategy. These catalysts can activate the halogenating agent, leading to enhanced reactivity and selectivity. nih.gov Understanding the intricate details of these catalytic cycles will be crucial for designing more effective systems.

Hypervalent Iodine Catalysis: Hypervalent iodine reagents have emerged as powerful tools in organic synthesis. The development of catalytic systems that utilize hypervalent iodine species for iodoalkoxylation could open up new avenues for reactivity and functional group tolerance. iupac.org

Dual Catalysis Systems: The combination of two different catalytic cycles operating in concert can enable novel transformations. For instance, the integration of photoredox catalysis with another catalytic cycle could provide access to new reactivity pathways for iodoether synthesis. nih.gov

Integration of Advanced Computational Modeling for Reaction Design and Prediction

Computational chemistry has become an indispensable tool in modern synthetic chemistry, offering deep insights into reaction mechanisms and guiding the design of new catalysts and reaction conditions. For the synthesis of iodoalkoxy compounds, future research will increasingly rely on:

Density Functional Theory (DFT) Studies: DFT calculations can provide detailed information about the structures and energies of reactants, intermediates, and transition states in iodoalkoxylation reactions. ethz.ch This allows for a thorough understanding of the reaction mechanism and the factors that control reactivity and selectivity.

Predictive Modeling for Catalyst Design: Computational screening of potential catalysts can accelerate the discovery of new and more efficient catalytic systems. By predicting the performance of different catalyst structures in silico, researchers can prioritize synthetic efforts on the most promising candidates. wikipedia.org

Machine Learning in Reaction Prediction: Machine learning algorithms are being trained on large datasets of chemical reactions to predict the outcomes of new transformations. nih.govumn.edu These models can assist in optimizing reaction conditions and even suggest novel synthetic routes for iodoalkoxy compounds.

Computational ToolApplication in Iodoether SynthesisPotential Impact
Density Functional Theory (DFT)Mechanistic elucidation, transition state analysisDeeper understanding of reactivity and selectivity
In Silico Catalyst ScreeningVirtual testing of catalyst performanceAccelerated discovery of new catalysts
Machine LearningReaction outcome prediction, optimizationMore efficient and targeted synthetic planning

Application of Flow Chemistry and Automation in Iodoether Synthesis

Flow chemistry and automation are revolutionizing the way chemical synthesis is performed, offering significant advantages in terms of safety, efficiency, and scalability. nih.gov For the synthesis of iodoalkoxy compounds, these technologies are expected to play a crucial role in:

Continuous Flow Synthesis: Performing iodoalkoxylation reactions in continuous flow reactors allows for precise control over reaction parameters such as temperature, pressure, and residence time. wikipedia.org This can lead to improved yields, higher purity, and enhanced safety, especially when dealing with reactive intermediates.

Automated Reaction Optimization: Automated platforms can systematically screen a wide range of reaction conditions to identify the optimal parameters for a given iodoetherification reaction. nih.govcaltech.edu This high-throughput approach can significantly accelerate the development of robust and efficient synthetic protocols.

Integration with In-line Analysis: The integration of analytical techniques, such as NMR or mass spectrometry, directly into a flow chemistry setup allows for real-time monitoring of the reaction progress. This provides valuable data for process optimization and control.

Development of Bio-inspired and Biomimetic Catalytic Systems

Nature provides a rich source of inspiration for the design of novel catalytic systems. The development of bio-inspired and biomimetic catalysts for iodoether synthesis is an exciting frontier with the potential to achieve enzyme-like selectivity and efficiency.

Artificial Metalloenzymes: By incorporating a synthetic metal catalyst into a protein scaffold, researchers can create artificial metalloenzymes that combine the reactivity of the metal with the selectivity of the protein environment. nih.gov These systems could be engineered to catalyze the enantioselective synthesis of iodoalkoxy compounds.

Biomimetic Porphyrin Catalysts: Inspired by the active sites of heme-containing enzymes like cytochrome P450, synthetic metalloporphyrins can be designed to catalyze oxidation reactions, including those that could be adapted for iodoetherification. iupac.org

Enzyme Engineering: The directed evolution of existing enzymes or the design of new enzymes with tailored functionalities could lead to biocatalysts capable of performing iodoalkoxylation with high precision. tudelft.nl

Q & A

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing 1-Iodo-2-methoxypropane?

  • Methodology : Use nucleophilic substitution reactions, such as the reaction of 2-methoxypropanol with hydroiodic acid (HI) under controlled acidic conditions. Optimize temperature (70–100°C) and solvent polarity (e.g., dichloromethane) to enhance yield. Monitor reaction progress via thin-layer chromatography (TLC) and purify using fractional distillation .
  • Safety : Conduct reactions in a fume hood with PPE (gloves, goggles) to mitigate exposure to volatile iodine compounds .

Q. How should this compound be stored to maintain stability?

  • Handling : Store in amber glass containers at 2–8°C to prevent photodegradation and thermal decomposition. Ensure containers are sealed under inert gas (e.g., nitrogen) to avoid moisture absorption .
  • Safety : Keep away from ignition sources and ground equipment to prevent static discharge .

Q. What are the critical safety protocols for handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and chemical-resistant goggles. Use respiratory protection if ventilation is inadequate .
  • First Aid : For skin contact, wash immediately with soap and water. For inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields during alkylation using this compound?

  • Analysis : Investigate variables such as solvent polarity, reaction temperature, and steric effects. Use gas chromatography-mass spectrometry (GC-MS) to identify byproducts (e.g., elimination products) and optimize conditions .
  • Data Validation : Cross-reference results with kinetic studies to assess the impact of competing SN1/SN2 mechanisms .

Q. What advanced spectroscopic techniques are optimal for characterizing this compound?

  • Structural Analysis : Employ 1H^{1}\text{H}-NMR and 13C^{13}\text{C}-NMR to confirm methoxy and iodine positions. Use infrared (IR) spectroscopy to validate functional groups (C-I stretch: ~500 cm1^{-1}) .
  • Purity Assessment : Quantify impurities via high-performance liquid chromatography (HPLC) with UV detection .

Q. What experimental strategies assess the thermal stability of this compound?

  • Thermal Analysis : Conduct differential scanning calorimetry (DSC) to determine decomposition temperatures. Perform isothermal stability studies at 25°C, 40°C, and 60°C, monitoring iodine release via iodometric titration .
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under varying storage conditions .

Key Considerations for Experimental Design

  • Hypothesis Development : Align research questions with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure scientific rigor .
  • Data Collection : Use standardized protocols for variables like temperature and solvent choice to minimize reproducibility issues .
  • Contradiction Resolution : Compare results with literature on analogous compounds (e.g., 1-Iodo-2,2-dimethylpropane) to identify structural or mechanistic outliers .

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